Cas no 858483-88-2 (5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole)
858483-88-2 structure
Product Name:5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole
Numero CAS:858483-88-2
MF:C8H6Cl2N4
MW:229.066038608551
MDL:MFCD08061133
CID:1841972
PubChem ID:8027114
Update Time:2025-10-17
5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(Chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole
- 1H-1,2,3,4-Tetrazole, 5-(chloromethyl)-1-(4-chlorophenyl)-
- 5-(CHLOROMETHYL)-1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE
- 858483-88-2
- F2147-0076
- STK786139
- SCHEMBL25250647
- AKOS000275158
- EN300-238023
- GOJJROXYRARSPU-UHFFFAOYSA-N
- 5-(chloromethyl)-1-(4-chlorophenyl)tetrazole
- DB-229235
- 5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole
-
- MDL: MFCD08061133
- Inchi: 1S/C8H6Cl2N4/c9-5-8-11-12-13-14(8)7-3-1-6(10)2-4-7/h1-4H,5H2
- Chiave InChI: GOJJROXYRARSPU-UHFFFAOYSA-N
- Sorrisi: ClCC1=NN=NN1C1C=CC(=CC=1)Cl
Proprietà calcolate
- Massa esatta: 227.9969516g/mol
- Massa monoisotopica: 227.9969516g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 184
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 43.6Ų
Proprietà sperimentali
- Punto di fusione: 71-73℃
5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C261291-100mg |
5-(chloromethyl)-1-(4-chlorophenyl)-1h-tetrazole |
858483-88-2 | 100mg |
$ 115.00 | 2022-04-01 | ||
| TRC | C261291-500mg |
5-(chloromethyl)-1-(4-chlorophenyl)-1h-tetrazole |
858483-88-2 | 500mg |
$ 475.00 | 2022-04-01 | ||
| TRC | C261291-1g |
5-(chloromethyl)-1-(4-chlorophenyl)-1h-tetrazole |
858483-88-2 | 1g |
$ 730.00 | 2022-04-01 | ||
| eNovation Chemicals LLC | D656801-1g |
5-(CHLOROMETHYL)-1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE |
858483-88-2 | 95% | 1g |
$685 | 2023-09-03 | |
| Enamine | EN300-238023-0.05g |
5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole |
858483-88-2 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
| Enamine | EN300-238023-0.1g |
5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole |
858483-88-2 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
| Enamine | EN300-238023-0.25g |
5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole |
858483-88-2 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
| Enamine | EN300-238023-0.5g |
5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole |
858483-88-2 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
| Enamine | EN300-238023-1.0g |
5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole |
858483-88-2 | 95% | 1.0g |
$557.0 | 2024-06-19 | |
| Enamine | EN300-238023-2.5g |
5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole |
858483-88-2 | 95% | 2.5g |
$1089.0 | 2024-06-19 |
5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
858483-88-2 (5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso